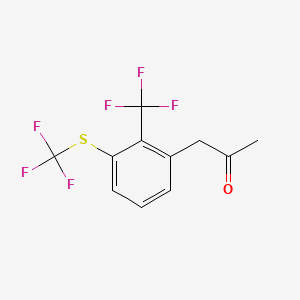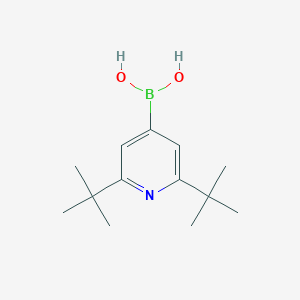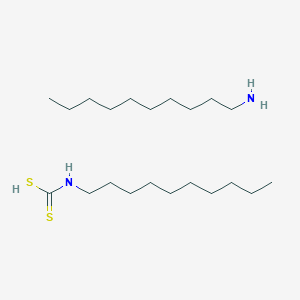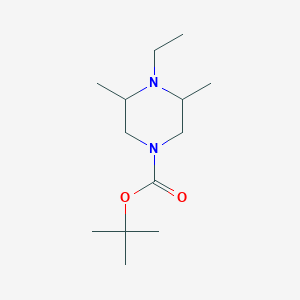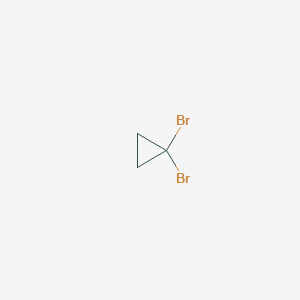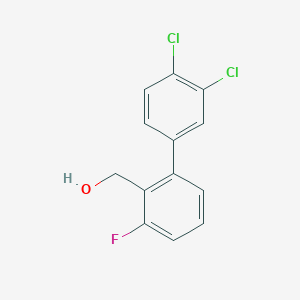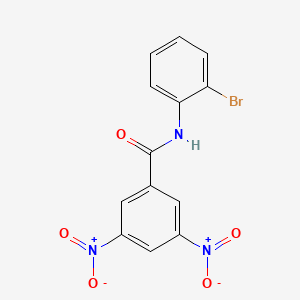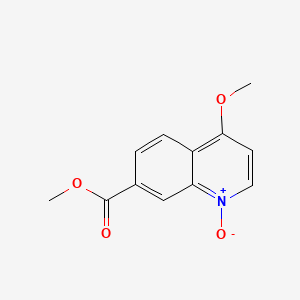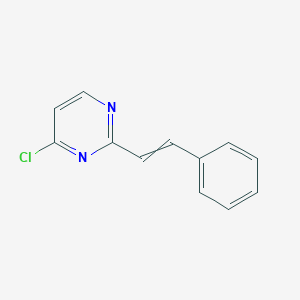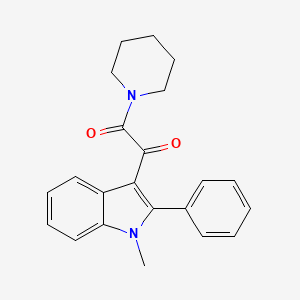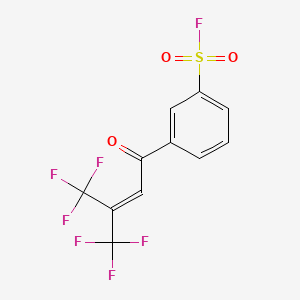
Crotonophenone, 3'-fluorosulfonyl-4,4,4-trifluoro-3-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- is a compound that features both a benzenesulfonyl fluoride group and a trifluoromethylated butenone moiety. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the direct sulfonylation of lithiated alkyl phosphonates with benzenesulfonyl fluoride . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using benzenesulfonyl fluoride as a key reagent. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamides and other derivatives.
Addition Reactions: The double bond in the butenone moiety can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include sulfonamides, alcohols, and reduced derivatives of the butenone moiety. These products are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other functionalized compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mécanisme D'action
The mechanism of action of benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- involves the reactivity of its sulfonyl fluoride group and the electrophilic nature of the trifluoromethylated butenone moiety. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and protein modification. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chloride instead of a fluoride group.
Phenylmethanesulfonyl fluoride: Contains a methanesulfonyl group instead of a benzenesulfonyl group.
Ethenesulfonyl fluoride: Features an ethenesulfonyl group instead of a benzenesulfonyl group.
Uniqueness
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- is unique due to the presence of both the trifluoromethylated butenone moiety and the sulfonyl fluoride group. This combination imparts distinct reactivity and properties, making it particularly valuable in applications requiring strong electrophilic and nucleophilic reactivity.
Propriétés
Numéro CAS |
101030-73-3 |
|---|---|
Formule moléculaire |
C11H5F7O3S |
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
3-[4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H5F7O3S/c12-10(13,14)9(11(15,16)17)5-8(19)6-2-1-3-7(4-6)22(18,20)21/h1-5H |
Clé InChI |
QJPKZBQTZLBBJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


